rac-cis-Desacetyl Diltiazem Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

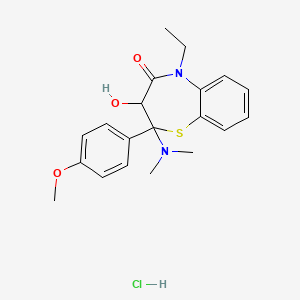

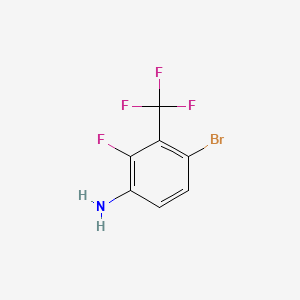

Rac-cis-Desacetyl Diltiazem Hydrochloride is a compound with the molecular formula C20H25ClN2O3S . It is also known by other names such as 2-(dimethylamino)-5-ethyl-3-hydroxy-2-(4-methoxyphenyl)-3H-1,5-benzothiazepin-4-one;hydrochloride and DESACETYL DILTIAZEM HYDROCHLORIDE .

Molecular Structure Analysis

The molecular structure of rac-cis-Desacetyl Diltiazem Hydrochloride consists of a benzothiazepine ring, which is a seven-membered ring containing a nitrogen atom, a sulfur atom, and a double bond . The molecule also contains a dimethylamino group, an ethyl group, a hydroxy group, and a methoxyphenyl group .Physical And Chemical Properties Analysis

Rac-cis-Desacetyl Diltiazem Hydrochloride has a molecular weight of 408.9 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 and a complexity of 495 . Its exact mass and monoisotopic mass are both 408.1274415 g/mol . The topological polar surface area is 78.3 Ų .Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Therapeutic Efficacy

Diltiazem is an effective treatment for stable angina and coronary artery spasm. Its mechanism, though not fully understood, involves increasing myocardial oxygen supply and decreasing demand, primarily through coronary artery dilation and haemodynamic alterations. It shows similarity to other calcium channel blockers like nifedipine and verapamil in electrophysiological, haemodynamic, and antiarrhythmic properties. Beyond angina, diltiazem has shown promise in treating hypertension and supraventricular tachyarrhythmias, indicating its broad therapeutic potential in cardiovascular diseases. The drug is generally well-tolerated, with minor side effects in a small percentage of patients, making it a valuable option for treating angina pectoris (Chaffman & Brogden, 1985).

Clinical Use in Older Patients

In older patients, diltiazem has demonstrated efficacy comparable to diuretics for hypertension treatment. It also shows potential in managing effort angina, supraventricular tachycardias, and as prophylaxis against early reinfarction in non-Q-wave myocardial infarction patients. The most common adverse events include headache, flushing, peripheral oedema, and hypotension, with atrioventricular block being a rare but serious side effect. This indicates diltiazem's applicability and tolerance in older patient populations, highlighting its therapeutic versatility (Markham & Brogden, 1993).

Comparative Clinical Electrophysiologic Effects

Comparative studies of diltiazem with other calcium channel blockers like verapamil and nifedipine reveal distinct clinical cardiac electrophysiologic effects. These differences are crucial for the targeted treatment of cardiovascular disorders, demonstrating the nuanced application of calcium channel blockers based on specific clinical scenarios. Diltiazem's unique negative chronotropic effects, in contrast to the heart rate increase seen with verapamil and nifedipine, underscore its specific suitability for certain patient profiles (Mitchell, Schroeder, & Mason, 1982).

Analytical Determination in Clinical Practice

The analytical determination of diltiazem, alongside other medications like cimetidine, ranitidine, and famotidine, through UV spectrophotometry and HPLC techniques, is crucial for clinical and pharmaceutical analysis. This ensures quality control and supports therapeutic drug monitoring, reflecting the importance of precise analytical methods in the effective application of diltiazem in medical treatment (Shafi et al., 2013).

Wirkmechanismus

Target of Action

Rac-cis-Desacetyl Diltiazem Hydrochloride, also known as Diltiazem, primarily targets the calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the contraction of the heart and blood vessels.

Mode of Action

Diltiazem is a calcium ion cellular influx inhibitor , also known as a slow channel blocker or calcium antagonist . It works by inhibiting the influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle . This inhibition leads to a decrease in peripheral vascular resistance and a modest fall in blood pressure .

Biochemical Pathways

The inhibition of calcium influx leads to relaxation of coronary vascular smooth muscle and dilation of both large and small coronary arteries . This results in increases in coronary blood flow, which occur in both ischemic and non-ischemic models .

Pharmacokinetics

The therapeutic benefits achieved with Diltiazem are believed to be related to its ability to inhibit the influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle . .

Result of Action

The result of Diltiazem’s action is a decrease in peripheral vascular resistance and a modest fall in blood pressure . In exercise tolerance studies in patients with ischemic heart disease, it reduces the heart rate-blood pressure product for any given workload . It also prevents spontaneous and ergonovine-provoked coronary artery spasm .

Action Environment

The action, efficacy, and stability of Diltiazem can be influenced by various environmental factors.

Eigenschaften

IUPAC Name |

2-(dimethylamino)-5-ethyl-3-hydroxy-2-(4-methoxyphenyl)-3H-1,5-benzothiazepin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S.ClH/c1-5-22-16-8-6-7-9-17(16)26-20(21(2)3,18(23)19(22)24)14-10-12-15(25-4)13-11-14;/h6-13,18,23H,5H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMPAHHOOOFVBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC(C(C1=O)O)(C3=CC=C(C=C3)OC)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-cis-Desacetyl Diltiazem Hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B569869.png)

![6-[4-[2-(2-Benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine](/img/structure/B569872.png)

![4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569876.png)

![6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569877.png)

![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B569886.png)